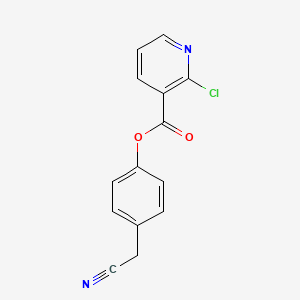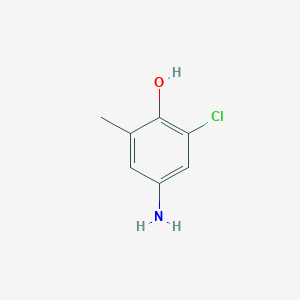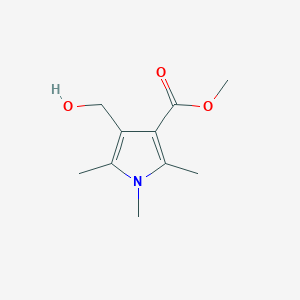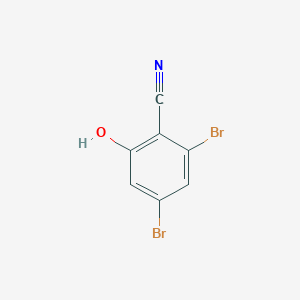![molecular formula C13H16O2 B1621908 2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane CAS No. 80910-10-7](/img/structure/B1621908.png)
2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research on derivatives of tetrahydronaphthalen-1-yloxy)methyl]oxirane has led to the synthesis of various compounds with potential anticancer properties. For example, derivatives have been synthesized and reacted with different nucleophiles to yield compounds evaluated for their anticancer activity (Gouhar & Raafat, 2015). Additionally, the synthesis of optically active naphthalene and anthracene 1,2-oxides has been explored to understand the absolute stereochemistry and optical purity, contributing to the field of chiral chemistry (Akhtar, Boyd, & Hamilton, 1979).
Enantioselective Processes
Enantioselectivity in the glutathione conjugation of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene highlights the differential rates and affinities for glutathione S-transferase, offering insights into stereochemical effects in metabolic pathways (Watabe, Hiratsuka, & Tsurumori, 1985).
Pharmacological Research
The discovery of selective sphingosine-1-phosphate (S1P) receptor agonists based on 1-methyl-3,4-dihydronaphthalene for treating autoimmune diseases demonstrates the therapeutic applications of such derivatives (Kurata et al., 2017). This research emphasizes the potential of these compounds in modulating immune responses and treating conditions like multiple sclerosis.
Material Science and Crystallography
The crystal structures of tetrahydronaphthalene derivatives have been elucidated, contributing to our understanding of molecular conformations and their implications for chemical reactivity and material properties. For instance, studies on the molecular structure of dihydroaromatic epoxides like tetrahydronaphthalene derivatives reveal information on ring pucker and intermolecular interactions, which are critical for designing materials with specific properties (Zacharias et al., 1995).
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-2,4,6,11,13H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCMOHXVOQEOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396864 | |
| Record name | 2-[(1,2,3,4-tetrahydronaphthalen-1-yloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane | |
CAS RN |
80910-10-7 | |
| Record name | 2-[(1,2,3,4-tetrahydronaphthalen-1-yloxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



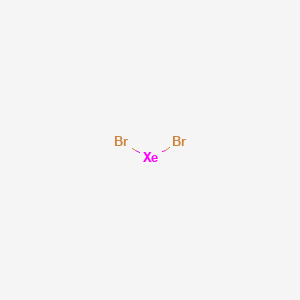
![(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1621827.png)
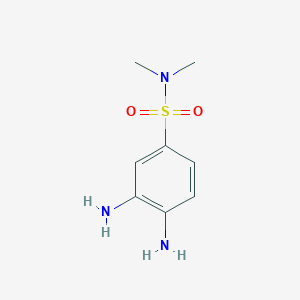
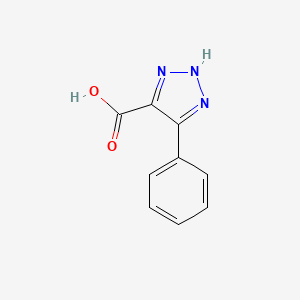
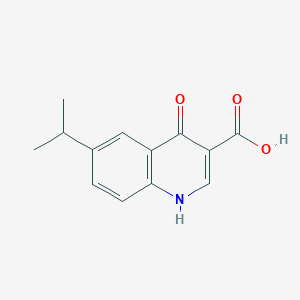
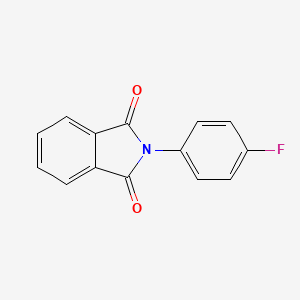

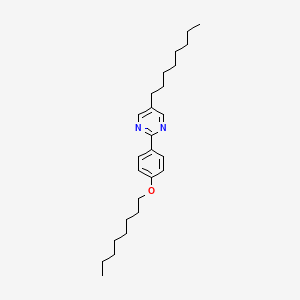
![Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate](/img/structure/B1621838.png)
